The pyrazolo[1,5-a]pyrimidine core structure is present in several known kinase inhibitors []. This suggests 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine could be a candidate for investigation as a kinase inhibitor, though further research would be necessary to determine its specific targets and efficacy.
The molecule contains a bromine atom and a cyclopropyl group, which are functional groups commonly used in medicinal chemistry to modulate the properties of drug candidates [, ]. This suggests 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine could serve as a starting point for the design of novel bioactive molecules.
Pyrazolopyrimidines are a class of heterocyclic compounds of interest in medicinal chemistry due to their diverse biological activities. Research into the synthesis and properties of novel pyrazolopyrimidine derivatives, including 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, could contribute to the development of new therapeutic agents.
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure that includes a pyrazole ring and a pyrimidine ring. The molecular structure features a bromine atom at the 6-position of the pyrimidine ring and a cyclopropyl group at the 3-position of the pyrazole ring. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.
There is no scientific literature available on the mechanism of action of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine.
Information on the safety hazards of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is not available. As a general precaution when handling unknown compounds, it is advisable to follow standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.
Given the lack of current research, further investigation into 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine could involve:
These reactions are essential for synthesizing derivatives with varied properties and enhancing biological activity.
The biological activity of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is primarily linked to its potential as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core is known for its role in inhibiting various kinases, which are critical in cellular signaling pathways. Preliminary studies suggest that this compound could modulate biological processes through interactions with specific molecular targets, although detailed mechanisms remain to be fully elucidated .
The synthesis of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves cyclization reactions of appropriate precursors. A common method includes:
In an industrial context, continuous flow reactors may be utilized to enhance efficiency and scalability .
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine has several applications:
Several compounds share structural similarities with 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromopyrazolo[1,5-a]pyrimidine | Similar core structure without cyclopropyl group | Lacks cyclopropyl moiety; may exhibit different biological activities |
| 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | Methyl group instead of cyclopropyl | Variation in steric effects could influence kinase inhibition |
| 6-Cyclopropylpyrazolo[1,5-a]pyrimidine | Cyclopropyl group but without bromine | Potentially different reactivity patterns due to absence of halogen |
The uniqueness of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine lies in its combination of both bromine and cyclopropyl groups, which may enhance its pharmacological profile compared to other derivatives. This structural configuration could lead to improved potency and selectivity in targeting specific biological pathways .
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for elucidating the molecular structure of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine. While direct spectroscopic data for this specific compound remain limited in the literature, comprehensive analysis of structurally related pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into the expected spectroscopic characteristics [1] [2].
The proton nuclear magnetic resonance spectrum of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine would be anticipated to exhibit several characteristic resonances. The cyclopropyl substituent at the 3-position would manifest as multiplet signals in the range of 0.74-1.06 parts per million for the cyclopropyl methylene protons, consistent with observations in 2-cyclopropyl-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, which displays signals at 0.85-0.87 parts per million and 0.95-0.99 parts per million for the cyclopropyl methylene protons [2]. The cyclopropyl methine proton typically appears as a multiplet around 2.01-2.15 parts per million [2].
The pyrazolo[1,5-a]pyrimidine core system would exhibit distinctive aromatic proton signals. Based on comparative analysis with related derivatives, the proton at position 2 of the pyrazole ring would be expected to appear as a singlet in the range of 6.11-6.40 parts per million, while the proton at position 7 of the pyrimidine ring would resonate downfield at approximately 8.0-8.3 parts per million [2]. The presence of the bromine substituent at position 6 would eliminate the corresponding proton signal, confirming the substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information. The cyclopropyl carbon atoms would appear at characteristic chemical shifts, with the methylene carbons typically observed around 9.3-10.2 parts per million and the methine carbon at approximately 91-95 parts per million [2]. The aromatic carbon atoms of the fused ring system would resonate in the range of 100-160 parts per million, with the carbon bearing the bromine substituent appearing at a diagnostic chemical shift influenced by the electronic effects of the halogen [1] [2].
Infrared spectroscopy analysis of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The pyrazolo[1,5-a]pyrimidine framework exhibits specific vibrational modes that provide structural fingerprints [3].
The carbon-nitrogen stretching vibrations of the heterocyclic ring system would be expected to appear in the range of 1400-1650 wavenumbers, consistent with aromatic heterocyclic compounds. The carbon-carbon stretching modes of the cyclopropyl ring would manifest as medium-intensity bands around 1000-1100 wavenumbers [3]. The carbon-bromine stretching vibration would appear as a characteristic band in the 500-700 wavenumber region, confirming the presence of the halogen substituent.
Aromatic carbon-hydrogen stretching vibrations would be observed in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the cyclopropyl group would appear at slightly lower frequencies around 2900-3000 wavenumbers [3]. The out-of-plane bending vibrations of the aromatic protons would provide additional structural confirmation in the 800-900 wavenumber region.
Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns for 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine. The molecular ion peak would appear at mass-to-charge ratio 238.08, corresponding to the molecular formula C₉H₈BrN₃ [4]. The characteristic isotope pattern arising from the bromine atom would be clearly evident, with the molecular ion and molecular ion plus two peaks showing the typical 1:1 intensity ratio associated with bromine-containing compounds.
High-resolution mass spectrometry would confirm the exact molecular formula, with the calculated exact mass being 237.9905 atomic mass units for the ⁷⁹Br isotope [4]. Tandem mass spectrometry experiments would provide fragmentation patterns characteristic of the pyrazolo[1,5-a]pyrimidine scaffold, with loss of the cyclopropyl group (41 atomic mass units) and bromine atom (79/81 atomic mass units) being prominent fragmentation pathways.
X-ray crystallographic analysis provides unambiguous structural determination and detailed molecular conformation information for pyrazolo[1,5-a]pyrimidine derivatives. While specific crystallographic data for 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine are not currently available in the literature, extensive crystallographic studies of related compounds offer valuable insights into the expected molecular geometry and solid-state packing behavior [5] [6] [7].
Crystallographic investigations of pyrazolo[1,5-a]pyrimidine derivatives consistently reveal planar or near-planar conformations for the fused bicyclic ring system. For instance, the crystal structure of 2,5,6-trimethyl-7-phenylpyrazolo[1,5-a]pyrimidine determined by Zhang and colleagues exhibits a monoclinic crystal system with space group P21/n, unit cell parameters a = 5.784(3) Å, b = 16.411(9) Å, c = 13.211(7) Å, β = 92.703(7)°, and a refinement R-factor of 0.0484 [2]. This structural study demonstrates the typical planar geometry of the pyrazolo[1,5-a]pyrimidine core with minimal deviation from planarity.
The molecular conformation of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine would be expected to exhibit similar planarity for the heterocyclic framework, with the cyclopropyl substituent adopting a conformation that minimizes steric interactions. The bromine atom at position 6 would lie approximately in the plane of the heterocyclic system, contributing to the overall molecular rigidity. Bond lengths within the pyrazolo[1,5-a]pyrimidine system typically range from 1.30-1.40 Å for carbon-nitrogen bonds and 1.35-1.45 Å for carbon-carbon bonds, consistent with aromatic character [5] [7].
Intermolecular interactions in the crystal lattice would be dominated by van der Waals forces, with potential contributions from weak hydrogen bonding interactions involving the nitrogen atoms of the heterocyclic system. The bromine substituent could participate in halogen bonding interactions, which have been observed in related brominated heterocyclic compounds [5]. Crystal packing analysis would reveal whether molecules adopt dimeric arrangements or extended chain structures through these intermolecular interactions.
The crystal structure determination would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for all atoms in the molecule. Thermal ellipsoid parameters would indicate the degree of atomic motion within the crystal lattice, providing insights into molecular flexibility and potential sites of conformational variability [6].
Density Functional Theory calculations represent a powerful computational approach for investigating the electronic properties and molecular characteristics of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine. Extensive computational studies on related pyrazolo[1,5-a]pyrimidine derivatives have employed various theoretical methods to elucidate electronic structure, reactivity patterns, and molecular properties [8] [9] [10] [11].
The most commonly employed computational approach for pyrazolo[1,5-a]pyrimidine derivatives utilizes the B3LYP hybrid density functional in combination with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [8] [9] [11]. These calculations typically involve geometry optimization in the gas phase, followed by frequency analysis to confirm the nature of stationary points and single-point energy calculations to determine electronic properties [10].
For 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, the computational protocol would begin with geometry optimization using the B3LYP/6-311G(d,p) level of theory. This approach has proven reliable for accurately predicting molecular geometries of heterocyclic compounds while maintaining computational efficiency [8]. Solvent effects could be incorporated through polarizable continuum models to assess the influence of environmental factors on molecular properties [10].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental insights into the electronic properties and chemical reactivity of the compound. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have revealed that the Highest Occupied Molecular Orbital is typically localized on the pyrazole ring and any electron-donating substituents, while the Lowest Unoccupied Molecular Orbital is predominantly distributed over the pyrimidine ring [12] [10].
The energy gap between these frontier orbitals serves as an indicator of molecular stability and reactivity. Smaller energy gaps generally correlate with higher reactivity and polarizability [8] [9]. For halogenated pyrazolo[1,5-a]pyrimidine derivatives, the presence of electronegative substituents like bromine tends to lower both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies while maintaining or slightly increasing the energy gap [11].
The calculation of global reactivity descriptors, including electronegativity, chemical hardness, chemical softness, and electrophilicity index, provides quantitative measures of molecular reactivity. These parameters are derived from frontier orbital energies using established relationships from conceptual Density Functional Theory [8] [11]. The electrophilicity index, in particular, serves as a useful predictor of the tendency to accept electrons in chemical reactions.
Mulliken population analysis and natural bond orbital analysis provide detailed information about electronic charge distribution within the molecule [9] [11]. For 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, the bromine atom would be expected to carry a partial negative charge due to its high electronegativity, while the carbon atoms directly bonded to nitrogen would exhibit partial positive charges.
The dipole moment calculation would reveal the overall charge distribution and molecular polarity. Studies on related compounds have shown that substituents significantly influence the dipole moment, with electron-withdrawing groups like bromine generally increasing molecular polarity [9] [11]. The direction of the dipole moment vector provides insights into the most electrophilic and nucleophilic regions of the molecule.
Molecular electrostatic potential surface analysis offers a three-dimensional visualization of charge distribution, identifying regions of positive and negative electrostatic potential that correspond to potential sites for electrophilic and nucleophilic attack [11]. This analysis is particularly valuable for understanding intermolecular interactions and predicting binding affinities in biological systems.
Frequency calculations at the optimized geometry provide vibrational frequencies that can be compared with experimental infrared and Raman spectra [9]. The calculated frequencies typically require scaling factors to account for systematic errors in the theoretical treatment, with scale factors around 0.96-0.98 being appropriate for B3LYP calculations [11].
Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can be calculated from the vibrational frequencies and molecular geometry [9]. These properties are essential for understanding the stability of different conformations and predicting reaction thermodynamics. Zero-point energy corrections account for quantum mechanical effects in vibrational motion and provide more accurate relative energies for conformational analysis.
The comprehensive computational analysis of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine would yield a detailed electronic structure description, enabling prediction of chemical reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science [8] [10].